Unveiling Cannogenin: A Technical Guide for Researchers
Unveiling Cannogenin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cannogenin, a cardiotonic steroid with significant potential in pharmacological research and drug development. This document, intended for researchers, scientists, and drug development professionals, details the chemical structure, biological activity, and relevant experimental protocols associated with this compound. It is important to note that the name "Conagenin" is often a misspelling of "Cannogenin," the scientifically recognized name for this molecule.
Chemical Structure and Properties
Cannogenin is a C23 steroid belonging to the cardenolide class of compounds. Its complex polycyclic structure is fundamental to its biological activity.
Table 1: Chemical Identifiers and Properties of Cannogenin
| Identifier | Value | Source |
| IUPAC Name | (3S,5R,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | PubChem |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@H]5[C@@]3(CC--INVALID-LINK--O)C=O | PubChem |
| Molecular Formula | C23H32O5 | PubChem |
| Molecular Weight | 388.5 g/mol | PubChem |
Mechanism of Action and Biological Activity
The primary mechanism of action for Cannogenin, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes.[1][2] This inhibition leads to a cascade of events within the cell, ultimately resulting in an increased intracellular calcium concentration.[1][2] In cardiac muscle cells, this elevated calcium enhances the force of contraction, which is the basis for the use of cardiac glycosides in treating heart conditions.[1]
Recent research has also highlighted the potential of cardiac glycosides in other therapeutic areas, including cancer and viral infections, due to the modulation of various signaling pathways upon Na+/K+-ATPase inhibition.[1][3][4] The binding of cardiac glycosides to the Na+/K+-ATPase can trigger intracellular signaling cascades, leading to effects such as cancer cell death.[3][4]
Table 2: Representative Biological Activity of Cardiac Glycosides on Na+/K+-ATPase
| Compound | Cell Line | IC50 | Reference |
| Ouabain (B1677812) | A549 (lung cancer) | ~100 nM | [5] |
| Digoxin | A549 (lung cancer) | ~150 nM | [5] |
| Ouabain | MDA-MB-231 (breast cancer) | Sub-IC50 to complete inhibition concentrations tested | [5] |
| Digoxin | MDA-MB-231 (breast cancer) | Sub-IC50 to complete inhibition concentrations tested | [5] |
Note: This table provides representative data for well-studied cardiac glycosides to illustrate the typical potency. Specific IC50 values for Cannogenin would need to be determined experimentally.
Experimental Protocols
Extraction and Isolation of Cannogenin from Apocynum cannabinum
Cannogenin can be isolated from its natural source, the roots of Apocynum cannabinum. A general workflow for its extraction and purification is as follows:
Na+/K+-ATPase Inhibition Assay
The biological activity of Cannogenin can be quantified by its ability to inhibit the Na+/K+-ATPase enzyme. A common method is a colorimetric assay that measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[1]
Principle: The activity of Na+/K+-ATPase is directly proportional to the amount of Pi liberated from ATP hydrolysis. The specific activity is determined by measuring the difference in ATPase activity in the presence and absence of a known Na+/K+-ATPase inhibitor, such as ouabain.[1]
Materials and Reagents:
-
Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[1]
-
ATP Solution (10 mM)[1]
-
Cannogenin stock solution (in a suitable solvent like DMSO)
-
Ouabain stock solution (positive control)[1]
-
Malachite Green Reagent (for phosphate detection)[1]
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to an optimal concentration.[1]
-
Reaction Setup: In a 96-well microplate, add the assay buffer, various concentrations of Cannogenin (or vehicle control), and the diluted enzyme solution. Include wells with ouabain as a positive control.[1]
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Start the reaction by adding the ATP solution to each well.[1]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, ensuring the reaction remains in the linear range.[1]
-
Reaction Termination and Color Development: Stop the reaction and add the Malachite Green Reagent to detect the liberated inorganic phosphate.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of Na+/K+-ATPase activity for each concentration of Cannogenin and determine the IC50 value.
Signaling Pathway
The inhibition of Na+/K+-ATPase by Cannogenin disrupts the cellular ion homeostasis, which in turn affects downstream signaling pathways. This disruption is the primary event that leads to the observed physiological effects.
This technical guide serves as a foundational resource for researchers interested in the pharmacology of Cannogenin. Further experimental investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
